1-(4-methylphenyl)propane-1,2-dione
Overview
Description
“1,2-Propanedione, 1-(4-methylphenyl)-” is a chemical compound with the molecular formula C10H10O2 . It is also known by its IUPAC name “1-(p-tolyl)propane-1,2-dione” and has a PubChem Identifier CID 12475261 .
Molecular Structure Analysis
The molecular structure of “1,2-Propanedione, 1-(4-methylphenyl)-” consists of a three-carbon backbone with two carbonyl groups (C=O) and a 4-methylphenyl group attached . The exact 3D structure can be viewed using specific software .Scientific Research Applications
Downstream Processing of Biologically Produced Diols
Zhi-Long Xiu and A. Zeng (2008) discuss the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the significance of efficient recovery and purification methods due to their wide range of applications. This review suggests that advancements in separation technologies, such as aqueous two-phase extraction and pervaporation, could be crucial for improving the yield, purity, and energy consumption in the production of similar diols (Zhi-Long Xiu & A. Zeng, 2008).
Occupational Exposure to Industrial Chemicals
E. Ribeiro, C. Ladeira, and S. Viegas (2017) review the occupational exposure to Bisphenol A (BPA), an industrial chemical, focusing on its potential health effects. Although this paper primarily addresses BPA, the methodology and concerns related to the exposure and health effects of industrial chemicals could be applicable to the study of "1,2-Propanedione, 1-(4-methylphenyl)-" and its impact on human health (E. Ribeiro, C. Ladeira, & S. Viegas, 2017).
Xenoestrogenicity of Dental Materials
Research by Ruse Nd (1997) and N. Ruse (1997) on the xenoestrogenicity of dental materials due to Bisphenol-A (BPA) or its derivatives explores how similar compounds could interact with estrogenic hormones and impact human health. The findings suggest that despite potential biological activities, there's no need to change clinical applications of these materials, providing a perspective on the risk assessment of chemically related compounds (Ruse Nd, 1997).
LC-MS/MS Study of Nitisinone Degradation
A study by H. Barchańska et al. (2019) on the degradation processes of nitisinone, a synthetically produced triketone, via LC-MS/MS, could offer insights into the stability, degradation pathways, and potential environmental impact of structurally related compounds like "1,2-Propanedione, 1-(4-methylphenyl)-" (H. Barchańska, R. Rola, W. Szczepankiewicz, & Marta Mrachacz, 2019).
Catalysts for Glycerol Hydrogenolysis
The research by Alisson Dias da Silva Ruy et al. (2020) reviews the use of heterogeneous catalysts for glycerol hydrogenolysis to 1,3-propanediol, emphasizing the search for more efficient processes. This review could provide a foundation for understanding how similar catalytic processes might be applied to the production or transformation of "1,2-Propanedione, 1-(4-methylphenyl)-" (Alisson Dias da Silva Ruy et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-(p-tolyl)propane-1,2-dione may also interact with various biological targets.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
It is known that similar compounds, such as 1,2-propanediol, are involved in various biological processes, including the production of unsaturated polyester resin, antifreeze, biofuel, and nonionic detergent . This suggests that 1-(p-tolyl)propane-1,2-dione may also influence a range of biochemical pathways.
Result of Action
It is known that similar compounds have diverse biological activities . This suggests that 1-(p-tolyl)propane-1,2-dione may also have a range of effects at the molecular and cellular levels.
Action Environment
It is known that similar compounds are used in various industries, suggesting that they are stable under a range of conditions
Properties
IUPAC Name |
1-(4-methylphenyl)propane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQXJRJVNMFLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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